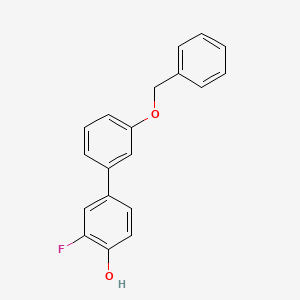
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (FDPF) is a compound belonging to the class of organic compounds known as phenols. It is an aromatic compound with a phenol functional group and a sulfamoyl substituent. FDPF has a wide range of applications in scientific research and industrial applications due to its ability to act as a catalyst, solvent, and reagent.
Wissenschaftliche Forschungsanwendungen
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its ability to act as a catalyst, solvent, and reagent. It is used in organic synthesis reactions as a catalyst to promote the formation of desired products. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is also used as a solvent in a variety of reactions, such as the synthesis of polymers and the production of pharmaceuticals. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is used as a reagent in the synthesis of various organic compounds.
Wirkmechanismus
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% acts as a catalyst, solvent, and reagent in organic synthesis reactions. As a catalyst, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% facilitates the formation of desired products by increasing the rate of the reaction. As a solvent, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is used to dissolve reactants, allowing them to react more quickly and efficiently. As a reagent, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is used to form desired products by reacting with other compounds.
Biochemical and Physiological Effects
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been found to have no adverse biochemical or physiological effects when used in laboratory experiments. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is non-toxic and does not interact with biological systems. As such, it is safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is non-toxic and does not interact with biological systems, making it safe to use. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is inexpensive and readily available, making it a cost-effective choice for laboratory experiments. The main limitation of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is that it is only effective in organic synthesis reactions and cannot be used in any other type of reaction.
Zukünftige Richtungen
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has a wide range of potential future applications. It could be used as a catalyst in the development of novel pharmaceuticals, as a solvent in the production of polymers, or as a reagent in the synthesis of organic compounds. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could be used in the development of new materials, such as catalysts, nanomaterials, and sensors. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could be used in the development of new methods for organic synthesis and the production of new compounds.
Synthesemethoden
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% can be synthesized through a multi-step process that involves a Grignard reaction, a nucleophilic substitution, and a Friedel-Crafts acylation. The Grignard reaction is used to form a 4-dimethylsulfamoylphenylmagnesium bromide intermediate, which is then reacted with 2-fluorophenol to form an intermediate product. The intermediate product is then subjected to a Friedel-Crafts acylation, which yields 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% as the final product. The overall yield of the reaction is approximately 60-70%, depending on the conditions of the reaction.
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMZCOHYGDOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














